molecular formula C21H13N3O6S B4654652 4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate

4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate

Cat. No.: B4654652
M. Wt: 435.4 g/mol
InChI Key: ZOIRTRIGLHZNBZ-UHFFFAOYSA-N
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Description

4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrophenyl group, a sulfanyl linkage, an alkyne, and a benzofuran carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, followed by its attachment to the oxadiazole ring through a suitable linker.

    Formation of the sulfanyl linkage: This can be done by reacting a thiol with an appropriate alkyne or alkene.

    Attachment of the benzofuran carboxylate: This involves the esterification of benzofuran-2-carboxylic acid with an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a metal catalyst or sodium borohydride.

    Substitution: The alkyne group can undergo nucleophilic addition reactions, and the benzofuran carboxylate can participate in ester hydrolysis or transesterification reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfanyl oxidation.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride for nitro reduction.

    Substitution: Nucleophiles such as amines or thiols for alkyne addition, and acids or bases for ester reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The unique structural features of this compound make it a candidate for drug development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used as a fluorescent dye, its mechanism would involve the absorption and emission of light at specific wavelengths.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl benzoate
  • 4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2-naphthoate

Uniqueness

The presence of the benzofuran carboxylate group in 4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate distinguishes it from similar compounds, potentially imparting unique electronic or steric properties that could influence its reactivity and applications.

Properties

IUPAC Name

4-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O6S/c25-20(18-13-15-5-1-2-6-17(15)29-18)28-11-3-4-12-31-21-23-22-19(30-21)14-7-9-16(10-8-14)24(26)27/h1-2,5-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIRTRIGLHZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC#CCSC3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate
Reactant of Route 2
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4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate
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4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
4-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 1-benzofuran-2-carboxylate

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